Rociletinib hydrobromide

Description

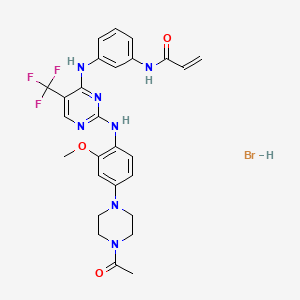

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F3N7O3.BrH/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38;/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKRDUJIGYXXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29BrF3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446700-26-0 | |

| Record name | 2-Propenamide, N-[3-[[2-[[4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446700-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rociletinib hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446700260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROCILETINIB HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV4XAQ7MUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rociletinib Hydrobromide: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical studies conducted on rociletinib hydrobromide (formerly CO-1686), a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Rociletinib was developed for the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M resistance mutation.[2][3]

Mechanism of Action

Rociletinib is a 2,4-diaminopyrimidine-based molecule designed to selectively target mutant forms of EGFR.[2][4] Its mechanism involves the formation of a covalent bond between its reactive acrylamide group and the cysteine 797 residue within the ATP-binding pocket of the EGFR kinase.[2][5] This irreversible binding effectively inhibits EGFR signaling pathways, leading to the death of tumor cells.[6] A key characteristic of rociletinib is its high selectivity for mutant EGFR (including L858R, exon 19 deletion, and the T790M resistance mutation) while largely sparing wild-type (WT) EGFR, thereby reducing the on-target toxicities commonly associated with earlier generation EGFR inhibitors.[2][6][7]

Quantitative Preclinical Data

The preclinical efficacy of rociletinib was quantified through various in vitro and cellular assays, demonstrating its potency and selectivity for mutant EGFR over wild-type EGFR.

| Parameter | EGFR L858R/T790M | EGFR Exon 19 del/T790M | EGFR Wild-Type (WT) | Reference(s) |

| Ki (Cell-free assay) | 21.5 nM | - | 303.3 nM | [8] |

| IC₅₀ (Kinase assay) | <0.51 nM | - | 6 nM | [2] |

| IC₅₀ (p-EGFR inhibition) | 62 - 187 nM | - | > 2,000 nM | [8] |

| GI₅₀ / IC₅₀ (Cell lines) | 7 - 32 nM | 7 - 32 nM | 547 - 4,275 nM | [2][4] |

| Selectivity (Mutant vs WT) | ~22-fold more sensitive | - | - | [2][4] |

| Parameter | Value | Reference(s) |

| Maximum Serum Concentration (Cmax) | 2.41 µg/mL | [2] |

| Time to Maximum Concentration (Tmax) | 1.5 hours | [2] |

| Serum Half-life (t½) | 3.7 hours | [2] |

| Metabolism | Metabolites M502 (69%), M544 (23%), M460 (3%) | [2] |

| Elimination | 85.2% Fecal (65.2% unchanged) | [2] |

| Brain/Plasma Concentration Ratio | 0.08 | [4] |

Experimental Protocols

Detailed methodologies were employed to characterize the activity and efficacy of rociletinib in preclinical settings.

To determine the direct inhibitory activity of rociletinib, cell-free kinase assays were performed using recombinant N-terminal GST-tagged human EGFR proteins, including both wild-type and L858R/T790M double mutant forms.[8] The assays measured the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Ki) by quantifying the phosphorylation of a substrate in the presence of varying concentrations of rociletinib. This methodology confirmed that rociletinib is significantly more potent against the double mutant EGFR compared to the wild-type form.[2][8]

Non-small-cell lung cancer (NSCLC) cell lines expressing various EGFR mutations (L858R/T790M, exon 19 deletion/T790M) and wild-type EGFR were utilized.[4]

-

Proliferation Assays: Cells were treated with escalating doses of rociletinib to determine the concentration required to inhibit cell growth by 50% (GI₅₀).[8]

-

Phosphorylation Assays: Western blot analysis was used to measure the inhibition of EGFR phosphorylation (p-EGFR) in these cell lines. Cells were treated with rociletinib, and cell lysates were subsequently analyzed to determine the IC₅₀ for p-EGFR inhibition.[8]

The antitumor activity of rociletinib was evaluated in vivo using xenograft and transgenic mouse models.[2][4]

-

Xenograft Models: Human NSCLC cell lines with defined EGFR mutations were implanted into immunocompromised mice. Once tumors were established, mice were treated with rociletinib or a vehicle control. Tumor volume was measured regularly to assess dose-dependent tumor growth inhibition.[4]

-

Transgenic Models: Genetically engineered mouse models, such as those expressing EGFR-L858R/T790M, were used. These models develop lung adenocarcinomas spontaneously. Treatment with rociletinib demonstrated significant and often complete tumor regression, confirming its efficacy in a more physiologically relevant context.[2][9]

Mechanisms of Acquired Resistance

Despite initial efficacy, acquired resistance to rociletinib was observed in preclinical models.[9] The mechanisms are multifaceted, involving both alterations in the drug target and activation of bypass signaling pathways.

-

Tertiary EGFR Mutations: The most prominent resistance mechanism involves the acquisition of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of rociletinib to the Cys797 residue.[2] Other less common mutations, such as L718Q and G796C, have also been identified in preclinical models and create steric hindrance.[2][9]

-

Bypass Pathway Activation: Resistance can emerge through the activation of alternative signaling cascades that circumvent the need for EGFR signaling. Preclinical studies have identified the activation of the IGF1-receptor and MAPK pathways, as well as the Akt-mTOR pathway, as mechanisms of cross-resistance to EGFR TKIs.[2][4]

-

Histologic Transformation: In some cases, tumors undergo a transformation from NSCLC to small-cell lung cancer, a phenotype that is not dependent on EGFR signaling.[2]

-

EGFR Amplification: Increased expression of the EGFR protein has been reported in rociletinib-resistant cell lines.[10]

Additional Preclinical Findings

-

Off-Target Effects: Preclinical studies in rodents identified that a rociletinib metabolite, M502, inhibits the insulin-like growth factor (IGF)-receptor and insulin-receptor kinases.[2] This off-target activity was found to be the cause of hyperglycemia observed in clinical trials, an effect not anticipated from the primary mechanism of rociletinib.[2][4]

-

Interaction with ABCG2 Transporter: In vitro studies revealed that rociletinib can inhibit the function of the ABCG2 (ATP-binding cassette subfamily G member 2) drug efflux pump. By inhibiting ABCG2, rociletinib was shown to increase the intracellular concentration of other chemotherapeutic agents that are substrates of this transporter, suggesting a potential role in overcoming multidrug resistance.[5]

References

- 1. Rociletinib - Wikipedia [en.wikipedia.org]

- 2. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rociletinib in EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rociletinib (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Rociletinib Hydrobromide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rociletinib (formerly CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and clinical trial data for rociletinib hydrobromide. The information is intended to support researchers, scientists, and drug development professionals in understanding the profile of this compound. While the clinical development of rociletinib was halted in 2016, the data and understanding of its biological activity remain valuable for the ongoing development of EGFR inhibitors.[4]

Chemical Structure and Physicochemical Properties

Rociletinib hydrobromide is the salt form of rociletinib, an orally available small molecule.[5] The hydrobromide salt was found to improve absorption and lead to higher drug exposure in patients.[6]

Chemical Structure

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C27H29BrF3N7O3 | [5][7] |

| Molecular Weight | 636.47 g/mol | [5][7] |

| IUPAC Name | N-(3-((2-((4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)-4-pyrimidinyl)amino)phenyl)acrylamide hydrobromide | [5] |

| CAS Number | 1446700-26-0 | [5] |

| Appearance | Solid powder | [5] |

| SMILES | C=CC(=O)NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1.[H]Br | [5] |

| InChI Key | IPKRDUJIGYXXNT-UHFFFAOYSA-N | [5] |

Mechanism of Action

Rociletinib is an irreversible inhibitor of EGFR.[1] It forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain.[8] This covalent modification is mediated by the reactive acrylamide group of rociletinib.[8] The drug is highly selective for mutant forms of EGFR, particularly those harboring the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation EGFR TKIs.[1][8] Rociletinib also demonstrates activity against common activating EGFR mutations, such as the L858R point mutation and exon 19 deletions.[8] Importantly, it shows minimal activity against wild-type EGFR, which is believed to reduce the incidence of certain dose-limiting toxicities commonly associated with less selective EGFR inhibitors.[1][3]

EGFR Signaling Pathway Inhibition

The binding of rociletinib to mutant EGFR blocks the downstream signaling pathways that drive tumor cell proliferation and survival. The epidermal growth factor receptor (EGFR) signaling network is a complex cascade that, when dysregulated, can lead to uncontrolled cell growth. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various adaptor proteins and enzymes. This initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation. Rociletinib's inhibition of mutant EGFR effectively shuts down these oncogenic signals.

Pharmacokinetics and Metabolism

Pharmacokinetic Parameters

| Parameter | Value | Source(s) |

| Time to Maximum Concentration (Tmax) | 1.5 hours | [8] |

| Maximum Serum Concentration (Cmax) | 2.41 µg/mL | [8] |

| Serum Half-life (t1/2) | 3.7 hours | [8] |

Metabolism

Rociletinib undergoes amide hydrolysis to its major metabolite, M502, which can be further converted to M460.[8] These metabolites are believed to be responsible for some of the observed adverse events, with M502 linked to hyperglycemia and M460 to QTc prolongation.[8]

Clinical Efficacy and Safety

Rociletinib demonstrated clinical activity in patients with EGFR-mutated non-small cell lung cancer (NSCLC) who had developed resistance to prior EGFR inhibitors.

Efficacy in T790M-Positive NSCLC

In a phase 1/2 study, the objective response rate (ORR) in evaluable patients with the T790M mutation was 59%.[6] The median progression-free survival (PFS) in this population was reported to be 13.1 months at the time of analysis.[6] In the TIGER-3 phase 3 trial, for the T790M-positive population, the median PFS was 6.8 months in the rociletinib group versus 2.7 months in the chemotherapy group.[4]

Safety and Tolerability

The most common treatment-emergent adverse events associated with rociletinib included hyperglycemia, diarrhea, nausea, fatigue, and decreased appetite.[4][9] Grade 3 or higher hyperglycemia was a notable adverse event.[10]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of rociletinib hydrobromide are not extensively available in the public domain. However, based on published literature, the following outlines the general methodologies employed.

Synthesis

The synthesis of rociletinib has been described in patent literature. A general synthetic route involves the condensation of a 2,4-disubstituted-5-(trifluoromethyl)pyrimidine core with a substituted aniline, followed by coupling with an acrylamide-containing side chain. The final product is then converted to the hydrobromide salt.

Biological Assays

The inhibitory activity of rociletinib against various EGFR mutants and wild-type EGFR has been determined using in vitro kinase assays. These assays typically involve recombinant EGFR kinase domains and measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is then calculated to determine the potency of the compound. For example, kinase profiling has demonstrated rociletinib's activity against EGFR exon 19 deletion, T790M, L858R/T790M, and L858R mutations.[8]

The anti-proliferative effects of rociletinib have been evaluated in various NSCLC cell lines harboring different EGFR mutations. A common method is the MTT or CellTiter-Glo assay, where cells are treated with a range of drug concentrations for a specified period (e.g., 72 hours). Cell viability is then measured, and the GI50 (concentration causing 50% growth inhibition) is determined. Cellular growth assays have reported IC50 values for rociletinib in the range of 100–140 nM.[8]

Conclusion

Rociletinib hydrobromide is a potent and selective third-generation EGFR TKI with demonstrated activity against EGFR mutations that confer resistance to earlier-generation inhibitors, particularly the T790M mutation. While its clinical development was halted, the data generated from its preclinical and clinical studies have contributed significantly to the understanding of targeting acquired resistance in EGFR-mutated NSCLC and have informed the development of subsequent therapies. The information presented in this guide provides a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rociletinib shows promising activity against treatment-resistant EGFR-mutated lung cancer | EurekAlert! [eurekalert.org]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. US10138224B2 - Preparation method of rociletinib - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Rociletinib Hydrobromide: A Technical Guide to its Kinase Selectivity Profile

Introduction

Rociletinib (formerly CO-1686) is a third-generation, orally available, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It was developed to treat non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M "gatekeeper" mutation that confers resistance to first and second-generation EGFR inhibitors.[1][3][4] Rociletinib's mechanism of action involves the formation of a covalent bond with the cysteine-797 residue within the ATP-binding pocket of EGFR, leading to sustained, irreversible inhibition of kinase activity.[5][6] A key characteristic of rociletinib is its selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which was intended to minimize the on-target toxicities, such as rash and diarrhea, commonly associated with less selective EGFR inhibitors.[1][7]

Data Presentation: Kinase Inhibition Profile

The selectivity of rociletinib is quantified by its inhibitory concentration (IC50) and binding affinity (Ki) against various kinases. The data clearly demonstrates a high potency against EGFR harboring activating mutations (e.g., L858R, Exon 19 deletion) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.

Table 1: In Vitro Inhibitory Activity of Rociletinib against EGFR Variants

| Target Kinase | Assay Type | Potency (IC50) | Potency (Ki) | Selectivity (WT/Mutant) |

| EGFR L858R/T790M | Cell-free | <0.51 nM[8] | 21.5 nM[9][10] | ~14x (Ki) |

| EGFR WT | Cell-free | 6 nM[8] | 303.3 nM[9][10] | - |

| EGFR Exon 19 del/T790M | Cell-based | 7-32 nM[6] | Not Reported | ~17-60x (IC50) |

| EGFR WT (Cellular) | Cell-based | 547-4,275 nM[6] | Not Reported | - |

Table 2: Off-Target Kinase Activity of Rociletinib

A broader kinase profiling study revealed that rociletinib maintains a high degree of selectivity. When tested at a concentration of 0.1µM, it inhibited only a small fraction of the 434 kinases screened.[11]

| Kinase | Percent Inhibition (@ 0.1 µM) |

| FTL3 | 94%[11] |

| FAK | Weak Inhibition[8] |

| CHK2 | Weak Inhibition[8] |

| ERBB4 | Weak Inhibition[8] |

| JAK3 | Weak Inhibition[8] |

| 13 kinases in total showed >50% inhibition | >50%[11] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical)

The determination of rociletinib's potency (IC50/Ki) against purified recombinant EGFR kinase domains is a critical step. A common method employed is a continuous, fluorescence-based assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or LanthaScreen® assay.[12][13]

Objective: To measure the concentration of rociletinib required to inhibit 50% of the enzymatic activity of specific EGFR variants (e.g., WT, L858R/T790M).

Materials:

-

Recombinant human EGFR kinase domains (WT and mutant)

-

Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[14]

-

ATP (Adenosine triphosphate)

-

Specific peptide substrate for EGFR

-

Rociletinib hydrobromide, serially diluted

-

Detection reagents (e.g., ADP-Glo™, LanthaScreen® Eu-labeled antibody and tracer)[13][14]

-

384-well assay plates

Methodology:

-

Enzyme/Inhibitor Pre-incubation: A defined concentration of the recombinant EGFR kinase is pre-incubated with a serial dilution of rociletinib in the kinase reaction buffer for a set period (e.g., 10-30 minutes) at room temperature. This allows the inhibitor to bind to the kinase.[15][16]

-

Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing both the peptide substrate and ATP (typically at a concentration near its Km value for the specific kinase).[12]

-

Kinase Reaction: The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for the phosphorylation of the substrate by the active kinase.[14]

-

Reaction Termination and Detection: The reaction is stopped by the addition of a detection solution containing EDTA.[12] A detection reagent, such as a europium-labeled antibody that specifically recognizes the phosphorylated substrate, is added.[13]

-

Signal Measurement: After a final incubation period, the signal (e.g., TR-FRET ratio or luminescence) is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of rociletinib.

-

Data Analysis: The raw data is converted to percent inhibition relative to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). The IC50 values are then calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[12]

Mandatory Visualizations

Signaling Pathway Diagram

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, activates multiple downstream signaling cascades crucial for cell growth, proliferation, and survival.[17][18] The two primary pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[18][19] Rociletinib acts by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing the autophosphorylation and subsequent activation of these downstream signals.[5]

References

- 1. Facebook [cancer.gov]

- 2. Rociletinib - Wikipedia [en.wikipedia.org]

- 3. Rociletinib, a third generation EGFR tyrosine kinase inhibitor: current data and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Rociletinib (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rociletinib shows promising activity against treatment-resistant EGFR-mutated lung cancer | EurekAlert! [eurekalert.org]

- 8. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Probe Rociletinib | Chemical Probes Portal [chemicalprobes.org]

- 12. mdpi.com [mdpi.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. promega.com.cn [promega.com.cn]

- 15. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]

- 16. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. researchgate.net [researchgate.net]

- 19. ClinPGx [clinpgx.org]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Rociletinib Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rociletinib (CO-1686) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target activating EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile aimed to provide a therapeutic advantage in non-small cell lung cancer (NSCLC) patients who had developed resistance to earlier-generation EGFR TKIs. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of rociletinib hydrobromide, summarizing key data from clinical and preclinical studies. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals in the field of oncology. Although the clinical development of rociletinib was discontinued, the wealth of data generated provides valuable insights into the development of targeted therapies for cancer.

Pharmacokinetics

The pharmacokinetic profile of rociletinib was evaluated in several clinical trials, primarily the TIGER-X (NCT01526928), TIGER-2 (NCT02147990), and TIGER-3 (NCT02322281) studies. Both a free-base and a hydrobromide salt formulation were investigated, with the hydrobromide salt demonstrating improved bioavailability.[1][2]

Absorption

Rociletinib is orally administered and readily absorbed. The time to maximum plasma concentration (Tmax) is approximately 1.5 hours.[2] A study investigating the effect of food on rociletinib pharmacokinetics in a small subset of patients (n=3) who received a single 150 mg dose of the free-base formulation indicated that a high-fat, high-calorie breakfast could impact its absorption.[3]

Distribution

Specific details on the volume of distribution of rociletinib are not extensively reported in the available literature.

Metabolism

Rociletinib undergoes rapid metabolism, primarily through amide hydrolysis, to form the major metabolite M502, which accounts for approximately 69% of the metabolic products. M502 can be further converted to the M460 metabolite.[2] These metabolites have longer half-lives than the parent compound and are implicated in some of the observed side effects, such as hyperglycemia (M502) and QTc prolongation (M460).[2]

Elimination

Rociletinib is predominantly eliminated through fecal excretion, with approximately 85.2% of the drug being excreted in feces (65.2% as unchanged drug).[2] The serum half-life of rociletinib is approximately 3.7 hours.[2]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of rociletinib from clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Rociletinib (Free-Base Formulation) [2]

| Parameter | Value |

| Maximum Serum Concentration (Cmax) | 2.41 µg/mL |

| Time to Maximum Concentration (Tmax) | 1.5 hours |

| Serum Half-life (t½) | 3.7 hours |

Table 2: Dosing Regimens Investigated in Clinical Trials [4][5]

| Trial | Formulation | Dose |

| TIGER-X (Phase 1) | Free-Base | 150 mg once daily to 900 mg twice daily |

| TIGER-X (Phase 2) | Hydrobromide Salt | 500 mg, 625 mg, or 750 mg twice daily |

| TIGER-2 | Hydrobromide Salt | 625 mg twice daily |

| TIGER-3 | Hydrobromide Salt | 500 mg or 625 mg twice daily |

Pharmacodynamics

The pharmacodynamic activity of rociletinib is centered on its potent and selective inhibition of mutant EGFR, leading to the suppression of downstream signaling pathways and inhibition of tumor growth.

Mechanism of Action

Rociletinib is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification leads to sustained inhibition of EGFR signaling.[2]

Mechanism of action of rociletinib.

In Vitro Activity

Rociletinib has demonstrated potent inhibitory activity against various EGFR mutations in preclinical studies.

Table 3: In Vitro Inhibitory Activity of Rociletinib [2][6]

| EGFR Mutation | IC50 (nM) |

| L858R/T790M | <0.51 - 40 |

| Wild-Type (WT) | 6 |

| Cellular Growth Assays (various mutant cell lines) | 100 - 140 |

Clinical Efficacy

Clinical trials have demonstrated the anti-tumor activity of rociletinib in patients with EGFR-mutated NSCLC who have developed resistance to prior TKI therapy.

Table 4: Clinical Efficacy of Rociletinib in T790M-Positive NSCLC Patients [7]

| Trial (Dose) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| TIGER-X/TIGER-2 (Pooled, 500 mg BID) | 23% (95% CI, 14-34) | Not fully reported |

| TIGER-X/TIGER-2 (Pooled, 625 mg BID) | 32% (95% CI, 25-40) | Not fully reported |

| TIGER-X (900 mg BID free-base or any HBr dose) | 59% (95% CI, 45-73) | 13.1 months |

| TIGER-3 (500 mg and 625 mg BID) vs. Chemotherapy | 17.3% vs. 8.2% | 6.8 months vs. 2.7 months |

Resistance Mechanisms

Despite initial responses, acquired resistance to rociletinib was observed. Mechanisms of resistance include:

-

MET Amplification: Increased MET copy number is a frequent mechanism of resistance.[8]

-

KRAS Mutations: Activating KRAS mutations have been identified in patients who developed resistance.[8]

-

EGFR Tertiary Mutations: Novel mutations in the EGFR gene, such as L798I and C797S, have been reported.[8]

-

Small Cell Lung Cancer Transformation: Histologic transformation to small cell lung cancer has been observed in some patients.[9]

Mechanisms of acquired resistance to rociletinib.

Experimental Protocols

Quantification of Rociletinib in Human Liver Microsomes by LC-MS/MS

This method was developed for the in vitro metabolic stability assessment of rociletinib.[10][11]

-

Sample Preparation: Protein precipitation was used to extract rociletinib and the internal standard (bosutinib) from the human liver microsomes matrix.

-

Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic elution with 55% aqueous solution (0.1% formic acid in water) and 45% organic solvent (0.1% formic acid in acetonitrile).

-

Run Time: 3 minutes.

-

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) was used for detection and quantification.

-

Performance:

-

Linearity: 5–500 ng/mL (r² ≥ 0.9998).

-

Lower Limit of Quantification (LLOQ): 4.60 ng/mL.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision values were below 4.63%.

-

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is a common method to determine the inhibitory activity of compounds against kinases.[1][6][9][12][13]

-

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.

-

General Protocol:

-

Prepare a reaction mixture containing the EGFR kinase enzyme, a suitable substrate (e.g., Poly(Glu, Tyr)), and ATP in a kinase assay buffer.

-

Add serial dilutions of rociletinib or a control inhibitor.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Cell Proliferation/Viability Assay (CCK-8 Assay)

This assay is used to assess the effect of rociletinib on the proliferation and viability of cancer cell lines.[2][8][14][15]

-

Principle: The Cell Counting Kit-8 (CCK-8) utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

-

General Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of rociletinib or a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the GI50 (concentration for 50% growth inhibition).

-

Cancer Personalized Profiling by Deep Sequencing (CAPP-Seq)

CAPP-Seq is a targeted next-generation sequencing (NGS) method used to detect and quantify circulating tumor DNA (ctDNA) in plasma, enabling the identification of resistance mutations.[7][10][15][16][17][18]

General workflow for CAPP-Seq analysis.

-

Selector Design: Biotinylated DNA oligonucleotide probes are designed to target recurrently mutated genomic regions in the cancer of interest (e.g., NSCLC).

-

Sample Processing:

-

Collect plasma from patients.

-

Extract cell-free DNA (cfDNA).

-

Prepare a sequencing library from the cfDNA.

-

-

Targeted Sequencing:

-

The library is subjected to hybrid capture using the designed selector probes to enrich for the target regions.

-

The captured DNA is then sequenced using a high-throughput sequencing platform.

-

-

Data Analysis: Bioinformatic pipelines are used to analyze the sequencing data, identify somatic mutations, and quantify their allele fractions in the ctDNA.

Conclusion

Rociletinib hydrobromide demonstrated promising activity against EGFR-mutant NSCLC, particularly in the context of T790M-mediated resistance. Its pharmacokinetic profile is characterized by rapid absorption and metabolism, with its metabolites contributing to some of the observed toxicities. The pharmacodynamics of rociletinib are defined by its potent and irreversible inhibition of mutant EGFR. However, the emergence of diverse resistance mechanisms ultimately limited its clinical efficacy, leading to the discontinuation of its development. The comprehensive data gathered from the rociletinib program continues to provide valuable lessons for the development of targeted cancer therapies, highlighting the importance of understanding and overcoming acquired resistance.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. apexbt.com [apexbt.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Efficacy and Safety of Rociletinib Versus Chemotherapy in Patients With EGFR-Mutated NSCLC: The Results of TIGER-3, a Phase 3 Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rociletinib in EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EGFR Kinase Enzyme System [dk.promega.com]

- 7. Frontiers | Circulating tumor DNA detection in MRD assessment and diagnosis and treatment of non-small cell lung cancer [frontiersin.org]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 9. ulab360.com [ulab360.com]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 11. scienceopen.com [scienceopen.com]

- 12. promega.com.cn [promega.com.cn]

- 13. Promega ADP-Glo Kinase Assay + EGFR (T790M, L858R) Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]

- 14. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. CAPP-seq analysis of circulating tumor DNA from patients with EGFR T790M-positive lung cancer after osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Implementing ctDNA Analysis in the Clinic: Challenges and Opportunities in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Rociletinib Hydrobromide: A Technical Overview for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth overview of rociletinib hydrobromide (formerly CO-1686), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Developed for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR mutations, particularly the T790M resistance mutation, this document collates essential chemical, pharmacological, and clinical data for researchers, scientists, and drug development professionals.

Core Chemical and Physical Data

Rociletinib hydrobromide is the salt form of rociletinib. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 1446700-26-0 |

| Molecular Formula | C₂₇H₂₉BrF₃N₇O₃ |

| Molecular Weight | 636.46 g/mol [1][2] |

| Synonyms | CO-1686 hydrobromide, AVL-301 hydrobromide, CNX-419 hydrobromide[3] |

| Appearance | Light yellow to yellow solid[1] |

Mechanism of Action and EGFR Signaling

Rociletinib is an irreversible inhibitor of EGFR.[4] It forms a covalent bond with the cysteine 797 residue within the ATP-binding pocket of the EGFR kinase domain.[5] This action is particularly effective against mutant forms of EGFR, including the activating mutations (L858R and exon 19 deletions) and the T790M "gatekeeper" resistance mutation, while demonstrating minimal activity against wild-type (WT) EGFR.[5][6] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs.[7][8]

Figure 1: Simplified EGFR Signaling Pathway and Rociletinib's Mechanism of Action.

Potency and Selectivity

Rociletinib demonstrates significant potency against EGFR mutations while maintaining a favorable selectivity profile over wild-type EGFR.

| Target | IC₅₀ / Kᵢ Value | Assay Type |

| EGFRL858R/T790M | <0.51 nM (IC₅₀)[5] | In vitro kinase |

| EGFRWT | 6 nM (IC₅₀)[5] | In vitro kinase |

| EGFRL858R/T790M | 21.5 nM (Kᵢ)[7] | Kinase Assay |

| EGFRWT | 303.3 nM (Kᵢ)[7] | Kinase Assay |

Clinical Efficacy and Pharmacokinetics

Clinical trials have evaluated the efficacy of rociletinib in patients with EGFR-mutated NSCLC who had progressed on prior TKI therapy.

Clinical Response in TIGER Trials

| Patient Population (T790M Status) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

| T790M-Positive | 59%[3][8] | 93%[5] | 6.8 - 13.1 months[8][9] |

| T790M-Negative | 29%[3] | 59%[3] | Not Reported |

Pharmacokinetic Profile

| Parameter | Value |

| Maximum Serum Concentration | 2.41 µg/mL[5] |

| Time to Maximum Concentration | 1.5 hours[5] |

| Serum Half-life | 3.7 hours[5] |

Experimental Protocols

Cell Viability Assay

A common method to assess the cytotoxic effects of rociletinib on cancer cell lines involves a colorimetric assay.

-

Cell Plating: Cancer cells (e.g., NSCLC cell lines with various EGFR mutation statuses) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of rociletinib concentrations for 72 hours.

-

Viability Assessment: Cell viability is determined using a proliferation kit, such as the CellTiter 96 AQueous One Solution Proliferation Assay (Promega). This assay measures the conversion of a tetrazolium compound into a colored formazan product by metabolically active cells.

-

Data Analysis: The absorbance is read on a plate reader, and the 50% inhibitory concentration (IC₅₀) is calculated using appropriate software (e.g., GraphPad Prism).

Western Blot for Protein Expression

This technique is used to measure the levels of specific proteins, such as phosphorylated EGFR, to confirm the drug's effect on the signaling pathway.

-

Cell Lysis: Treated and untreated cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-EGFR, total EGFR, and a loading control like GAPDH), followed by incubation with a secondary antibody conjugated to an enzyme.

-

Detection: The protein-antibody complexes are visualized using an enhanced chemiluminescence substrate.

Figure 2: A Typical Preclinical Experimental Workflow for Evaluating a TKI like Rociletinib.

Safety and Tolerability

The most common adverse events reported in clinical trials of rociletinib include hyperglycemia and diarrhea.[3] Notably, the incidence of rash, stomatitis, and paronychia, which are common with non-mutant EGFR inhibition, was lower, underscoring the targeted nature of rociletinib.[3]

Conclusion

Rociletinib hydrobromide is a potent, third-generation EGFR TKI with demonstrated activity against EGFR mutations, including the T790M resistance mutation. While its clinical development was halted, the data gathered provides valuable insights for the ongoing development of targeted therapies in oncology. The information presented in this guide serves as a comprehensive resource for researchers in the field.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Rociletinib shows promising activity against treatment-resistant EGFR-mutated lung cancer | EurekAlert! [eurekalert.org]

- 3. 2minutemedicine.com [2minutemedicine.com]

- 4. Rociletinib | C27H28F3N7O3 | CID 57335384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. Rociletinib, a third generation EGFR tyrosine kinase inhibitor: current data and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NEJM reports promising results of phase 1/2 trial of rociletinib in EGFR lung cancer | EurekAlert! [eurekalert.org]

- 9. researchgate.net [researchgate.net]

Rociletinib Hydrobromide: A Technical Guide to its Role in NSCLC Treatment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rociletinib (formerly CO-1686) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was designed to selectively target both the initial EGFR activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] While showing initial promise in clinical trials, its development was ultimately halted. This guide provides a comprehensive technical overview of rociletinib, including its mechanism of action, preclinical and clinical data, and the landscape of resistance that emerged during its investigation.

Introduction to EGFR-Mutated NSCLC and Acquired Resistance

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A subset of NSCLC patients, particularly those of East Asian descent, harbor activating mutations in the EGFR gene.[1] These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival. First- and second-generation EGFR TKIs, such as erlotinib, gefitinib, and afatinib, have demonstrated significant efficacy in this patient population. However, acquired resistance inevitably develops, typically within 9-13 months.[1] The most prevalent mechanism of this resistance, accounting for 50-60% of cases, is the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1] The development of third-generation TKIs, such as rociletinib, was aimed at overcoming this specific resistance mechanism.

Mechanism of Action of Rociletinib

Rociletinib is an irreversible inhibitor that covalently binds to the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[3] This covalent modification permanently inactivates the receptor, blocking downstream signaling pathways crucial for tumor growth and survival. A key feature of rociletinib is its selectivity for mutant forms of EGFR, including those with the T790M mutation, while having minimal activity against wild-type (WT) EGFR.[2] This selectivity is attributed to the structural changes induced by the T790M mutation, which rociletinib is designed to accommodate. By sparing WT EGFR, rociletinib was anticipated to have a more favorable side-effect profile, particularly regarding the skin and gastrointestinal toxicities commonly associated with non-selective EGFR inhibition.[4]

Figure 1: EGFR Signaling Pathway and Rociletinib Inhibition.

Preclinical Data

In preclinical studies, rociletinib demonstrated potent and selective activity against NSCLC cells harboring EGFR activating mutations and the T790M resistance mutation.

| Parameter | EGFRL858R/T790M | EGFRWT | NSCLC Cells (mutant EGFR) |

| Ki (cell-free assay) | 21.5 nM | 303.3 nM | N/A |

| IC50 (p-EGFR inhibition) | N/A | > 2,000 nM | 62 - 187 nM |

| GI50 (cell growth inhibition) | N/A | N/A | 7 - 32 nM |

| Table 1: In Vitro Activity of Rociletinib.[5][6] |

In vivo studies using NSCLC xenograft models in mice showed that rociletinib caused dose-dependent and significant tumor growth inhibition in models with EGFR mutations, including those with T790M.[6]

Clinical Development and Efficacy (TIGER Trials)

The clinical development of rociletinib was primarily centered around the TIGER (Third-generation Inhibitor of Mutant EGFR in Lung Cancer) program, which included the TIGER-X, TIGER-2, and TIGER-3 trials.

TIGER-X (Phase I/II)

The TIGER-X trial was a Phase I/II study that evaluated the safety, tolerability, and preliminary efficacy of rociletinib in patients with advanced EGFR-mutant NSCLC who had progressed on prior EGFR TKI therapy.[7]

| Population | Dose | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

| T790M-positive (centrally confirmed) | 500 mg, 625 mg, 750 mg BID | 443 | 33.9% (confirmed) | N/A | N/A |

| T790M-positive (initial report) | 500 mg BID | 48 | 60% | 90% | N/A |

| T790M-positive (across all doses) | Various | 243 | 53% | 85% | 8.0 months (for 500/625mg doses) |

| T790M-negative | 500/625 mg BID | 11 | 36% | N/A | 7.5 months |

| Table 2: Efficacy Data from the TIGER-X Trial.[4][7][8][9] |

TIGER-2 (Phase II)

TIGER-2 was a single-arm Phase II trial designed to evaluate rociletinib as a second-line therapy in patients with EGFR T790M-mutated NSCLC.[8]

TIGER-3 (Phase III)

The TIGER-3 trial was a randomized Phase III study comparing rociletinib to standard chemotherapy in patients with EGFR-mutated NSCLC who had progressed on a prior EGFR TKI.[7][10] Enrollment in this trial was halted when the development of rociletinib was discontinued.[7][8]

| Treatment Arm | T790M Status | Number of Patients (n) | Median Progression-Free Survival (PFS) | Hazard Ratio (95% CI) | p-value |

| Rociletinib (500mg & 625mg BID) | Positive | 25 | 6.8 months | 0.55 (0.28–1.07) | 0.074 |

| Chemotherapy | Positive | 20 | 2.7 months | ||

| Rociletinib (500mg & 625mg BID) | Negative | 36 | 4.1 months | 0.54 (0.32–0.88) | 0.012 |

| Chemotherapy | Negative | 42 | 1.4 months | ||

| Table 3: Progression-Free Survival Data from the TIGER-3 Trial.[7][10] |

Safety and Tolerability

The most common treatment-related adverse events observed with rociletinib were hyperglycemia, diarrhea, nausea, fatigue, and decreased appetite.[4][7] Grade 3 or higher hyperglycemia and QTc prolongation were notable toxicities.[7][10] The hyperglycemia was attributed to a metabolite of rociletinib that inhibits the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor.[9]

Mechanisms of Resistance to Rociletinib

Despite its initial efficacy in T790M-positive NSCLC, resistance to rociletinib inevitably emerged. Studies on patient samples from the TIGER trials identified a diverse and heterogeneous landscape of resistance mechanisms.

Figure 2: Mechanisms of Acquired Resistance to Rociletinib.

Key mechanisms of resistance to rociletinib include:

-

Bypass Pathway Activation:

-

MET Amplification: This was the most frequently observed mechanism of resistance, occurring in approximately 26% of cases.[5] Amplification of the MET gene leads to the activation of an alternative signaling pathway that circumvents the EGFR blockade.

-

KRAS Mutations: Activating mutations in KRAS were also identified as a mechanism of resistance.[5]

-

-

Target Modification:

-

EGFR C797S Mutation: The emergence of a tertiary mutation at the C797 residue, where rociletinib forms its covalent bond, prevents the drug from binding to and inhibiting EGFR.

-

-

Other Mechanisms:

-

Novel EGFR mutations (e.g., L798I), amplification of other receptor tyrosine kinases like HER2, and histologic transformation to small cell lung cancer have also been reported.[5]

-

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against EGFR kinase in a cell-free system.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain (wild-type and mutant forms, e.g., L858R/T790M).

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[10]

-

ATP.

-

Peptide substrate (e.g., Y12-Sox conjugated peptide).[10]

-

Test compound (e.g., rociletinib) serially diluted in DMSO.

-

384-well microtiter plates.

-

Plate reader capable of measuring fluorescence or luminescence.

-

-

Procedure:

-

Prepare 10x stocks of the EGFR enzyme, ATP, and peptide substrate in the kinase reaction buffer.

-

In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of serially diluted test compound for 30 minutes at 27°C.[10]

-

Initiate the kinase reaction by adding 45 µL of a pre-mixed solution containing ATP and the peptide substrate.[10]

-

Monitor the reaction kinetics by measuring the fluorescence or luminescence signal at regular intervals (e.g., every 71 seconds for 30-120 minutes) using a plate reader.[10]

-

Determine the initial velocity of the reaction from the linear phase of the progress curves.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope in GraphPad Prism) to calculate the IC50 value.[10]

-

NSCLC Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to determine the effect of a compound on the viability of NSCLC cell lines.

-

Reagents and Materials:

-

NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

96-well cell culture plates.

-

Test compound (e.g., rociletinib).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[11]

-

Microplate reader.

-

-

Procedure:

-

Seed NSCLC cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11][12]

-

Carefully remove the culture medium.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[11]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

-

Western Blot Analysis of EGFR Phosphorylation

This protocol details the detection of phosphorylated EGFR (p-EGFR) in NSCLC cells following treatment with an inhibitor.

-

Reagents and Materials:

-

NSCLC cell lines.

-

Test compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-Actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Culture NSCLC cells and treat with the test compound for the desired time.

-

Lyse the cells on ice with lysis buffer containing phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., actin) for normalization.

-

Establishment and Treatment of NSCLC Patient-Derived Xenografts (PDX)

This protocol provides a general workflow for creating and utilizing PDX models for in vivo drug efficacy studies.

-

Establishment:

-

Obtain fresh tumor specimens from NSCLC patients under sterile conditions and with appropriate ethical approval.[13]

-

Implant small fragments of the tumor tissue (approx. 2-3 mm³) subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).[14]

-

Monitor the mice for tumor growth.

-

When the tumor reaches a specified size (e.g., 1000-1500 mm³), passage the xenograft to a new cohort of mice for expansion.[14]

-

Characterize the PDX model by comparing its histology, immunohistochemistry, and genomic profile to the original patient tumor.

-

-

Drug Efficacy Study:

-

Once the PDX model is established and expanded, implant tumor fragments into a cohort of mice for the efficacy study.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., rociletinib) and vehicle control to the respective groups according to the planned dosing schedule.

-

Measure tumor volume and mouse body weight regularly (e.g., twice a week).[14]

-

At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., pharmacodynamics, biomarker analysis).

-

CAPP-Seq Analysis of Circulating Tumor DNA (ctDNA)

This protocol outlines the key steps of the Cancer Personalized Profiling by Deep Sequencing (CAPP-Seq) method for ctDNA analysis.

Figure 3: Experimental Workflow for CAPP-Seq Analysis.

-

Selector Design:

-

Identify recurrently mutated genomic regions in the cancer of interest (e.g., NSCLC) by analyzing public databases like TCGA and COSMIC.

-

Design biotinylated DNA oligonucleotide probes ("selector") that target these regions, covering various types of mutations (SNVs, indels, rearrangements).[15]

-

-

Sample Processing and Sequencing:

-

Collect peripheral blood from patients and separate the plasma.

-

Extract cell-free DNA (cfDNA) from the plasma.

-

Prepare a sequencing library from the cfDNA, which involves end-repair, A-tailing, and ligation of sequencing adapters.

-

Perform hybridization capture using the designed selector to enrich for the target genomic regions.

-

Conduct deep sequencing of the captured library using a next-generation sequencing platform.

-

-

Bioinformatic Analysis:

-

Align the sequencing reads to the human reference genome.

-

Perform variant calling to identify cancer-specific mutations.

-

Quantify the allele fractions of the identified mutations to determine the level of ctDNA.

-

Conclusion and Future Directions

Rociletinib demonstrated the principle that targeting the T790M mutation could overcome resistance to earlier-generation EGFR TKIs. However, its clinical development was ultimately halted due to a combination of factors, including revised (lower) response rates and a challenging side-effect profile, particularly hyperglycemia.[1][8] The investigation into rociletinib provided valuable insights into the complexity of resistance mechanisms, highlighting the emergence of bypass pathways like MET amplification and tertiary EGFR mutations. This knowledge has been instrumental in the development of subsequent targeted therapies and combination strategies for EGFR-mutant NSCLC. The methodologies employed in its study, such as the use of ctDNA analysis for non-invasive monitoring of resistance, continue to be refined and are now integral to the management of patients with this disease.

References

- 1. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.4. MTT assays for cell viability [bio-protocol.org]

- 6. promega.com [promega.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. An ultrasensitive method for quantitating circulating tumor DNA with broad patient coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Rociletinib Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rociletinib (formerly CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is an irreversible inhibitor that selectively targets mutant forms of EGFR, including the activating mutations (L858R and exon 19 deletions) and the T790M resistance mutation, while showing minimal activity against wild-type (WT) EGFR.[2][3] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of rociletinib hydrobromide.

Mechanism of Action

Rociletinib covalently binds to the cysteine residue at position 797 in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of its kinase activity.[1] This blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[4][5] Its selectivity for mutant EGFR, particularly the T790M variant, over wild-type EGFR is a key characteristic.[1][6]

Data Presentation: In Vitro Efficacy of Rociletinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of rociletinib in various NSCLC cell lines, demonstrating its potency against EGFR mutations.

| Cell Line | EGFR Mutation Status | Rociletinib IC50 (nM) | Reference |

| PC-9 | exon 19 deletion | Less potent than erlotinib and osimertinib | [7] |

| H3255 | L858R | Less potent than erlotinib and osimertinib | [7] |

| Ba/F3 | L858R/T790M | <0.51 | [1] |

| Ba/F3 | Wild-Type | 6 | [1] |

| Generic | T790M+ | 25 | [1] |

| Generic | Cellular Growth Assays | 100-140 | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of rociletinib on NSCLC cell lines and to calculate its IC50 value. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2][8][9]

Materials:

-

NSCLC cell lines (e.g., NCI-H1975 for T790M mutation)

-

Rociletinib hydrobromide

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Preparation: Prepare a stock solution of rociletinib hydrobromide in DMSO. Further dilute the stock solution in serum-free medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).

-

Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared rociletinib dilutions. Include a vehicle control (DMSO-treated) and a blank (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the rociletinib concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of EGFR Phosphorylation

This protocol is designed to assess the inhibitory effect of rociletinib on EGFR phosphorylation and downstream signaling pathways.

Materials:

-

NSCLC cell lines

-

Rociletinib hydrobromide

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of rociletinib for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay (Annexin V Staining)

This protocol uses Annexin V-FITC and propidium iodide (PI) staining to quantify rociletinib-induced apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3][10][11]

Materials:

-

NSCLC cell lines

-

Rociletinib hydrobromide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with rociletinib at various concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Cell Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. Quantify the percentage of cells in each quadrant.

Visualizations

Caption: EGFR signaling pathway and the inhibitory action of rociletinib.

Caption: General experimental workflow for rociletinib in vitro evaluation.

Caption: Selective inhibition of mutant EGFR by rociletinib.

References

- 1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. Alterations in the global proteome and phosphoproteome in third-generation EGFR TKI resistance reveal drug targets to circumvent resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Application Notes and Protocols for Rociletinib Hydrobromide in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and formulation of rociletinib hydrobromide for in vitro and in vivo experiments. The provided protocols are intended to serve as a guide for researchers working with this compound.

Physicochemical Properties

Rociletinib hydrobromide is the hydrobromide salt of rociletinib, an irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), particularly those harboring the T790M resistance mutation.[1][2]

Molecular Formula: C₂₇H₂₉BrF₃N₇O₃ Molecular Weight: 636.46 g/mol [3]

Solubility Data

The solubility of rociletinib hydrobromide is a critical factor for the design of both in vitro and in vivo experiments. The following tables summarize the available solubility data.

Table 1: Solubility of Rociletinib Hydrobromide in Common Solvents

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 59 mg/mL | ≥ 92.70 mM | Use freshly opened, anhydrous DMSO for best results as hygroscopic DMSO can impact solubility.[1] |

| Water | < 0.1 mg/mL | - | Practically insoluble.[1] |

| Ethanol | Data not available | - | - |

| Polyethylene Glycol 400 (PEG 400) | Data not available | - | - |

| Propylene Glycol (PG) | Data not available | - | - |

Table 2: Aqueous Solubility of Rociletinib Hydrobromide at Different pH Values

| pH | Aqueous Solubility | Notes |

| Data not available | Data not available | The solubility of weakly basic compounds can be pH-dependent.[4] Further investigation is required to determine the full pH-solubility profile. |

Formulation Protocols for Experiments

In Vitro Stock Solution Preparation

For cell-based assays, a high-concentration stock solution in DMSO is recommended.

Protocol:

-

Weigh the desired amount of rociletinib hydrobromide powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C and sonication can aid dissolution.[5]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

In Vivo Formulation for Oral Administration (Suspension)

For oral gavage in rodent models, a suspension can be prepared. Doses of 50 mg/kg twice daily and 100 mg/kg/day have been used in mice.[1]

Protocol:

-

Prepare a stock solution of rociletinib hydrobromide in DMSO (e.g., 25 mg/mL).

-

Prepare a 20% (w/v) solution of Captisol® (sulfobutylether-β-cyclodextrin) in sterile saline.

-

To prepare the final dosing suspension (e.g., 2.5 mg/mL), add 100 µL of the DMSO stock solution to 900 µL of the 20% Captisol® solution.

-

Mix thoroughly by vortexing. Use of an ultrasonic bath may be necessary to ensure a uniform suspension.[1]

-

Administer the suspension immediately after preparation.

In Vivo Formulation for Intravenous Administration

Example Co-solvent System (Adaptable for Rociletinib Hydrobromide):

-

Vehicle: 20% Dimethyl Sulfoxide (DMSO) and 80% Polyethylene Glycol 400 (PEG400).[6]

Note: The final concentration of rociletinib hydrobromide in this vehicle would need to be determined empirically, ensuring complete dissolution and stability. It is crucial to perform preliminary tolerability studies in the animal model of choice.

Experimental Protocols

Cell Viability Assay (MTT/XTT)

This protocol describes a general method to assess the effect of rociletinib on the viability of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of rociletinib hydrobromide from the DMSO stock solution in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of rociletinib or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT/XTT Addition:

-

For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

-

For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for EGFR Phosphorylation

This protocol is designed to detect the inhibition of EGFR phosphorylation upon treatment with rociletinib.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Treat the cells with rociletinib hydrobromide (e.g., 100 nM) or vehicle control for 1 hour.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-